molecular formula C9F17NO B14342642 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine CAS No. 94718-25-9

2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine

Cat. No.: B14342642
CAS No.: 94718-25-9
M. Wt: 461.07 g/mol
InChI Key: DBPOMYFTYONHGA-UHFFFAOYSA-N
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Description

2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine: is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is part of a broader class of perfluorinated morpholines, known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine typically involves the reaction of perfluorinated cyclopentyl compounds with morpholine derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of specialized fluorination agents and catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to oxidative degradation.

    Reduction: Reduction reactions are less common due to the stability of the fluorinated structure.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where less steric hindrance is present.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, strong bases.

Major Products: The major products of these reactions often retain the fluorinated structure, with modifications occurring primarily at the morpholine ring or the cyclopentyl group.

Scientific Research Applications

Chemistry: In chemistry, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine is used as a reagent in the synthesis of other fluorinated compounds. Its stability and reactivity make it valuable in the development of new materials and catalysts.

Biology: The compound’s resistance to degradation makes it useful in biological studies where long-term stability is required. It can be used as a probe or marker in various biological assays.

Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its unique properties allow for the development of novel therapeutic agents with enhanced stability and bioavailability.

Industry: Industrially, this compound is used in the production of high-performance coatings and lubricants. Its chemical resistance and low surface energy make it ideal for applications in harsh environments.

Mechanism of Action

The mechanism of action of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine involves its interaction with molecular targets through fluorine bonding. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.

Comparison with Similar Compounds

  • 2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine
  • 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine

Comparison: Compared to similar compounds, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine exhibits enhanced stability and resistance to degradation. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

94718-25-9

Molecular Formula

C9F17NO

Molecular Weight

461.07 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octafluoro-4-(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl)morpholine

InChI

InChI=1S/C9F17NO/c10-1(11)2(12,13)4(16,17)5(18,3(1,14)15)27-6(19,20)8(23,24)28-9(25,26)7(27,21)22

InChI Key

DBPOMYFTYONHGA-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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